molecular formula C10H9BrF3N B13976295 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline

5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline

Cat. No.: B13976295
M. Wt: 280.08 g/mol
InChI Key: HZQWVIWHZBWHJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and trifluoroethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline typically involves the reaction of isoindoline derivatives with brominating agents and trifluoroethylating agents. One common method is the bromination of 2-(2,2,2-trifluoroethyl)isoindoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

  • Substituted isoindoline derivatives
  • Isoindoline-1,3-dione derivatives
  • Amine derivatives

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of bromine and trifluoroethyl groups on biological systems. It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities, such as anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline involves its interaction with molecular targets in biological systems. The bromine and trifluoroethyl groups can influence the compound’s binding affinity to specific receptors or enzymes. For example, the compound may interact with dopamine receptors, modulating their activity and leading to potential therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
  • 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • Isoindoline-1,3-dione derivatives

Uniqueness: 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline stands out due to the presence of both bromine and trifluoroethyl groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C10H9BrF3N/c11-9-2-1-7-4-15(5-8(7)3-9)6-10(12,13)14/h1-3H,4-6H2

InChI Key

HZQWVIWHZBWHJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC(F)(F)F)C=C(C=C2)Br

Origin of Product

United States

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